molecular formula C30H42Si2 B14246335 (Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane] CAS No. 312907-82-7

(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]

Cat. No.: B14246335
CAS No.: 312907-82-7
M. Wt: 458.8 g/mol
InChI Key: HSJHCMVTAHRSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is a compound characterized by the presence of multiple alkynyl groups and triisopropylsilyl protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne typically involves the use of column chromatography on silica gel with 100% heptane as the eluent. The crude residue is purified to afford the desired compound as a beige solid . The yield of this synthesis is reported to be high, around 99% .

Industrial Production Methods

While specific industrial production methods for 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce alkynyl groups to alkenes or alkanes.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can yield alkenes or alkanes.

Scientific Research Applications

1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne exerts its effects involves its ability to participate in various chemical reactions due to its multiple alkynyl groups. These reactions can lead to the formation of new compounds with different properties. The triisopropylsilyl groups protect the alkynyl groups during reactions, allowing for selective functionalization.

Comparison with Similar Compounds

Similar Compounds

    1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexayne: This compound is similar in structure but has additional alkynyl groups.

    1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne: This compound is similar but lacks the triisopropylsilyl protective groups.

Uniqueness

1,12-Bis(triisopropylsilyl)-1,3,5,7,9,11-dodecahexyne is unique due to its combination of multiple alkynyl groups and triisopropylsilyl protective groups. This combination allows for selective reactions and the formation of complex structures, making it valuable in various fields of research and industry.

Properties

CAS No.

312907-82-7

Molecular Formula

C30H42Si2

Molecular Weight

458.8 g/mol

IUPAC Name

tri(propan-2-yl)-[12-tri(propan-2-yl)silyldodeca-1,3,5,7,9,11-hexaynyl]silane

InChI

InChI=1S/C30H42Si2/c1-25(2)31(26(3)4,27(5)6)23-21-19-17-15-13-14-16-18-20-22-24-32(28(7)8,29(9)10)30(11)12/h25-30H,1-12H3

InChI Key

HSJHCMVTAHRSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC#CC#CC#CC#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.